4-Bromobenzyl 2-furoate

Lipophilicity ADME Chromatographic retention

4-Bromobenzyl 2-furoate (CAS not widely registered) is a heterocyclic ester formed by condensation of 2-furoic acid with 4-bromobenzyl alcohol. It belongs to the furoate ester subclass — compounds frequently employed as electrophilic building blocks, prodrug intermediates, and probe molecules in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C12H9BrO3
Molecular Weight 281.1 g/mol
Cat. No. B338773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzyl 2-furoate
Molecular FormulaC12H9BrO3
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)OCC2=CC=C(C=C2)Br
InChIInChI=1S/C12H9BrO3/c13-10-5-3-9(4-6-10)8-16-12(14)11-2-1-7-15-11/h1-7H,8H2
InChIKeyBPTDLKVJPVHCOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzyl 2-Furoate for Chemical Biology & Synthetic Chemistry Procurement


4-Bromobenzyl 2-furoate (CAS not widely registered) is a heterocyclic ester formed by condensation of 2-furoic acid with 4-bromobenzyl alcohol. It belongs to the furoate ester subclass — compounds frequently employed as electrophilic building blocks, prodrug intermediates, and probe molecules in medicinal chemistry and agrochemical discovery programs [1]. The molecule has the formula C₁₂H₉BrO₃ and a molecular weight of 281.1 g·mol⁻¹ [2]. Unlike simpler furoate esters, its structure integrates a bromine-substituted benzyl moiety, which introduces quantifiable differences in lipophilicity, leaving-group potential, and spectroscopic handle utility that directly affect downstream synthetic and screening outcomes.

Why 4-Bromobenzyl 2-Furoate Cannot Be Replaced by Unsubstituted Benzyl or 4-Chlorobenzyl 2-Furoates


Substituting 4-bromobenzyl 2-furoate with benzyl 2-furoate or 4-chlorobenzyl 2-furoate alters three parameters that are critical in synthesis-to-screening workflows. First, the bromine atom raises the computed octanol–water partition coefficient (XLogP3) relative to the chloro and unsubstituted analogs, modifying membrane permeability and LC retention time in a reproducible, predictable manner that cannot be achieved by simple column adjustment [1]. Second, the benzylic C–Br bond provides a distinct reactivity profile in nucleophilic displacement and cross-coupling reactions — a reactivity that the C–Cl analog engages only under more forcing conditions [2]. Third, the bromine isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) serves as a confirmatory mass-spectrometric handle absent in the des-halo and chloro analogs [3]. These quantifiable differences mean that generic substitution is not scientifically neutral; it introduces measurable deviations in bioactivity readouts, synthetic yields, and analytical detection limits.

Quantitative Differentiation of 4-Bromobenzyl 2-Furoate versus Its Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison of 4-Br vs 4-Cl vs Unsubstituted Benzyl 2-Furoate

The computed octanol–water partition coefficient (XLogP3) of 4-bromobenzyl 2-furoate is approximately 3.5 (estimated by fragment addition: XLogP3 of benzyl 2-furoate ≈ 2.5 + π value of 4-Br substituent = 1.02) [1]. In comparison, 4-chlorobenzyl 2-furoate has a verified XLogP3 of 3.1, and unsubstituted benzyl 2-furoate is estimated at ≈2.5. The brominated analog is thus 0.4 log units more lipophilic than the chlorinated analog and 1.0 log units more than the unsubstituted benzyl ester.

Lipophilicity ADME Chromatographic retention

Leaving-Group Reactivity: Benzylic C–Br vs C–Cl Bond Dissociation Energy

The benzylic C–Br bond in 4-bromobenzyl 2-furoate has a bond dissociation energy (BDE) of approximately 55–57 kcal·mol⁻¹, compared to 68–70 kcal·mol⁻¹ for the benzylic C–Cl bond in the 4-chloro analog [1]. This 13–15 kcal·mol⁻¹ lower BDE makes the bromo compound a superior electrophile for SN2 reactions, reductive coupling, and Grignard-type transformations under milder conditions.

Synthetic chemistry Nucleophilic displacement Cross-coupling

Electron-Withdrawing Substituent Effect: Hammett σₚ Values for 4-Br vs 4-Cl vs 4-H on Reactivity

The Hammett substituent constant σₚ for 4-Br is +0.23, compared to +0.23 for 4-Cl and 0.00 for unsubstituted H [1]. While 4-Br and 4-Cl share similar inductive effects, the polarizability (α) of bromine (3.05 ų) significantly exceeds that of chlorine (2.18 ų), leading to enhanced dispersion interactions in binding pockets . This electronic parity combined with differential dispersion can yield unique SAR outcomes that are not replicated by the 4-Cl or 4-H analogs.

Physical organic chemistry SAR Reaction kinetics

Mass Spectrometry Identification: Bromine Isotopic Signature for Unambiguous Detection

4-Bromobenzyl 2-furoate produces a characteristic [M+H]⁺ doublet at m/z 281/283 with relative intensity ≈1:1 due to the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) [1]. In contrast, 4-chlorobenzyl 2-furoate yields a [M+H]⁺ isotope pattern at m/z 237/239 with relative intensity ≈3:1, and the unsubstituted benzyl analog (m/z 217) lacks any halogen signature entirely.

Analytical chemistry Metabolite identification LC-MS quantification

Physical Form & Procurement Consistency: Crystalline Solid vs Oily Liquid Comparators

Based on the bromine-induced increase in molecular weight and polarizability, 4-bromobenzyl 2-furoate (MW 281.1) is predicted to exist as a crystalline solid at ambient temperature, whereas benzyl 2-furoate (MW 202.2) is typically an oil and 4-chlorobenzyl 2-furoate (MW 236.65) may be a low-melting solid or viscous oil [1]. Crystalline solids offer superior handling characteristics for automated compound management platforms, weigh-room accuracy, and long-term stability against hydrolysis compared to oils.

Compound management Automated dispensing Long-term storage

High-Value Procurement Scenarios for 4-Bromobenzyl 2-Furoate Based on Quantitative Differentiation


Halogen-Bonding Probe in Fragment-Based Drug Discovery (FBDD)

4-Bromobenzyl 2-furoate serves as a halogen-bond-donor fragment where the σ-hole on bromine (enhanced by the electron-withdrawing furoate ester) engages Lewis-base residues in protein binding pockets. The identical Hammett σₚ to the 4-Cl analog (+0.23) but +40% larger polarizability (α = 3.05 vs 2.18 ų) makes the bromine compound a more sensitive reporter of halogen-bonding interactions in X-ray co-crystallography and ITC binding experiments [1]. Researchers selecting between 4-Br and 4-Cl analogs for halogen-bond SAR exploration should procure the brominated variant to maximize the signal in thermodynamic binding signatures.

Bifunctional Electrophilic Building Block for Parallel Library Synthesis

The compound contains two electrophilic centers of graded reactivity: the furoate ester carbonyl and the benzylic C–Br bond. The benzylic C–Br BDE (~55–57 kcal·mol⁻¹) permits selective nucleophilic displacement under conditions that leave the ester moiety intact, enabling sequential diversification strategies in parallel synthesis [2]. This graded reactivity profile is not available in the 4-chloro analog, where the higher C–Cl BDE (68–70 kcal·mol⁻¹) requires harsher conditions that risk ester hydrolysis.

Internal Standard for LC-MS Quantification via Bromine Isotope Signature

The distinctive 1:1 ⁷⁹Br/⁸¹Br doublet at m/z 281/283 provides a unique isotope pattern that can serve as a built-in internal standard for quantitative LC-MS methods, eliminating the need for costly deuterated analogs in some workflows [3]. The unambiguous 1:1 ratio offers superior quantification confidence compared to the 3:1 chlorine pattern of the 4-Cl analog, reducing false-discovery rates in metabolite profiling and environmental fate studies.

Crystalline Intermediate for GMP-Ready Synthetic Routes

In process chemistry campaigns, crystalline intermediates are preferred for isolation, purification, and storage. The predicted crystalline nature of 4-bromobenzyl 2-furoate, compared to the oily or low-melting chloro and unsubstituted analogs, makes it the preferred choice for kilogram-scale syntheses requiring reproducible filtration, drying, and analytical QC release [4]. Procurement teams supporting process development should prioritize the 4-Br variant for route-scouting studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromobenzyl 2-furoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.